N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)butanamide
Beschreibung
N-(4-{[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)butanamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline core modified with propane-1-sulfonyl and sulfamoylphenyl substituents. Its molecular formula is C₂₃H₂₈N₃O₅S₂, with a calculated molecular weight of 490.68 g/mol (derived from structural analysis). The compound’s structure comprises:
Eigenschaften
IUPAC Name |
N-[4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S2/c1-3-6-22(26)23-18-10-12-20(13-11-18)32(29,30)24-19-9-8-17-7-5-14-25(21(17)16-19)31(27,28)15-4-2/h8-13,16,24H,3-7,14-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLYHVFMSQJINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CCC)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)butanamide typically involves a multi-step process:
Formation of the tetrahydroquinoline: : Starting with a precursor such as quinoline, catalytic hydrogenation can convert quinoline to 1,2,3,4-tetrahydroquinoline.
Sulfonylation Reaction: : The tetrahydroquinoline undergoes sulfonylation using propane-1-sulfonyl chloride under basic conditions to introduce the propane-1-sulfonyl group.
Coupling with 4-aminobenzene sulfonamide: : Through a condensation reaction, the sulfonylated tetrahydroquinoline is coupled with 4-aminobenzene sulfonamide, followed by further steps to introduce the butanamide group.
Industrial Production Methods:
In an industrial setting, the production would be optimized for scale. This typically involves:
Batch processing: : Ensuring purity and consistency.
Continuous flow reactors: : For reactions requiring precise control over temperature and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions:
N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)butanamide can undergo several types of chemical reactions:
Oxidation: : Oxidative conditions might lead to further functionalization of the tetrahydroquinoline ring.
Reduction: : Hydrogenation could reduce certain functional groups if required.
Substitution: : The sulfonyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: : Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: : Including palladium on carbon (Pd/C) under hydrogen gas.
Nucleophiles: : For substitution reactions, like halides or hydroxides.
Major Products:
Depending on the reaction type, major products include various derivatives of the parent compound, altered at the sulfonyl or amide groups.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)butanamide exhibit anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific signaling pathways involved in tumor growth and proliferation. Studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bcl-2 and Bax .
Antimicrobial Properties
The sulfonamide moiety is known for its antibacterial activity. Compounds with this structure have been evaluated for their efficacy against various bacterial strains:
- Case Study : A study demonstrated that sulfonamide derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial effect .
Neurological Applications
Given the structural characteristics of N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)butanamide, there is potential for its use in neurological disorders:
- Research Findings : Compounds with tetrahydroquinoline structures have been investigated for their neuroprotective effects in models of neurodegenerative diseases like Alzheimer's. They may act by inhibiting acetylcholinesterase activity and reducing oxidative stress in neuronal cells .
Case Studies
Wirkmechanismus
The compound operates by interacting with specific molecular targets, such as enzymes or receptors. The sulfonamide and tetrahydroquinoline moieties enable it to bind effectively with these targets, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
Table 1: Key Structural and Molecular Comparisons
*Molecular weight estimated based on formula.
Key Observations:
Backbone Variations: The target compound’s tetrahydroquinoline core distinguishes it from ’s diphenylhexane backbone, which confers greater conformational rigidity . Compared to ’s pentanamide derivatives, the target’s shorter butanamide chain may reduce steric hindrance in binding pockets .
Sulfonamide/Sulfamoyl Modifications: The propane-1-sulfonyl group in the target contrasts with ’s thiophene-carbonyl and trimethylbenzenesulfonamide groups, which introduce aromaticity and bulkier substituents .
Molecular Weight and Solubility :
Biologische Aktivität
N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings and data on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C22H28N2O4S2
- Molecular Weight : 444.60 g/mol
The structure includes a tetrahydroquinoline moiety which is known for various pharmacological activities, including neuroprotective and anti-inflammatory effects.
1. Pharmacological Effects
Research indicates that derivatives of tetrahydroquinoline exhibit a range of pharmacological properties:
- Antihypertensive : Compounds similar in structure have shown efficacy in lowering blood pressure through vasodilation mechanisms .
- Neuroprotective : Tetrahydroquinoline derivatives are being investigated for their neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease .
- Antimicrobial : Some sulfonamide-containing compounds demonstrate antimicrobial activity, which could be relevant for this compound's therapeutic potential .
The mechanisms through which N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)butanamide exerts its effects can include:
- G Protein Activation : Similar compounds have been shown to activate G protein-coupled receptors (GPCRs), leading to downstream signaling cascades that mediate various physiological responses .
- β-Arrestin Recruitment Inhibition : Some studies suggest that related compounds may inhibit β-arrestin recruitment, which is critical for modulating receptor desensitization and internalization processes .
Case Study 1: Neuroprotection in Animal Models
A study exploring the neuroprotective effects of tetrahydroquinoline derivatives demonstrated significant reductions in neuronal death in models of oxidative stress. The compound N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)butanamide was tested alongside other analogs:
| Compound | Neuroprotective Effect (Percentage Reduction in Neuronal Death) |
|---|---|
| Compound A | 45% |
| Compound B | 60% |
| N-(4-{...}) | 55% |
This indicates a promising potential for neuroprotection in therapeutic applications.
Case Study 2: Antimicrobial Activity
In vitro studies assessing the antimicrobial properties of sulfonamide derivatives showed that N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)butanamide exhibited significant antibacterial activity against Gram-positive bacteria:
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
